(S,R,S)-AHPC-PEG2-NHS ester is a specialized compound utilized primarily in the field of biochemistry for targeted protein degradation. This compound is a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. The compound features a von Hippel-Lindau (VHL) recruiting ligand, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group that facilitates the formation of stable amide bonds with amine-containing biomolecules .
The classification of this compound falls under the category of chemical linkers used in bioconjugation processes. Its unique structure allows for enhanced solubility and reactivity, making it an essential component in drug discovery and development, particularly in the context of PROTAC technology.
The synthesis of (S,R,S)-AHPC-PEG2-NHS ester typically involves several key steps:
Technical details regarding the reaction conditions include maintaining a slightly alkaline environment (pH 7.2 to 9) to ensure optimal reactivity of the NHS ester with primary amines .
The molecular structure of (S,R,S)-AHPC-PEG2-NHS ester can be represented by its molecular formula:
(S,R,S)-AHPC-PEG2-NHS ester participates in several important chemical reactions:
The technical details of these reactions include using polar aprotic solvents like dimethyl sulfoxide (DMSO) to dissolve reactants and control pH levels for optimal reactivity.
The mechanism of action for (S,R,S)-AHPC-PEG2-NHS ester centers around its ability to facilitate targeted protein degradation through PROTAC technology:
This process allows researchers to selectively degrade proteins involved in various diseases, providing a powerful tool for therapeutic intervention.
The physical and chemical properties of (S,R,S)-AHPC-PEG2-NHS ester include:
These properties are crucial for its application in laboratory settings and therapeutic formulations.
(S,R,S)-AHPC-PEG2-NHS ester has several significant applications in scientific research:
Targeted protein degradation has transformed drug discovery by moving beyond occupancy-based inhibition toward event-driven catalysis. Molecular glues (e.g., immunomodulatory imide drugs like thalidomide) initially demonstrated the therapeutic potential of redirecting E3 ubiquitin ligases. However, their scope was limited to neosubstrate interactions. PROTACs emerged as a revolutionary solution by employing a modular tripartite architecture: a target protein warhead, an E3 ligase recruiter, and a connecting linker. This design enables the degradation of previously "undruggable" targets, such as transcription factors and scaffold proteins, by inducing proximity between the target and the ubiquitin-proteasome system [4] [7].
(S,R,S)-AHPC-PEG2-NHS ester epitomizes the transition to rational PROTAC design. Unlike early PROTACs with non-optimized alkyl linkers, this compound integrates a VHL-recruiting ligand with a synthetically tractable PEG spacer and an NHS ester coupling handle. This allows systematic construction of PROTAC libraries via amide bond formation with amine-containing warheads. As of 2025, over 30 PROTAC candidates are in clinical trials, including ARV-471 (ER-targeting) and BGB-16673 (BTK-targeting)—both leveraging similar E3 ligase recruitment principles [4] [7].
Table 1: Evolution of Protein Degradation Technologies
Technology | Mechanism | Limitations | PROTAC Advancements |
---|---|---|---|
Molecular Glues | Induce neo-interfaces for E3 ligase binding | Limited substrate scope | Broad applicability via modular warheads |
First-gen PROTACs | Peptide-based linkers with E3 ligands | Poor cell permeability and stability | Synthetic small-molecule linkers (e.g., PEG) |
CRISPR/Cas9 | Gene knockout | Permanent, off-target effects | Reversible, tunable degradation kinetics |
The efficacy of PROTACs hinges critically on the selection of E3 ligase ligands. The von Hippel-Lindau (VHL) complex, recruited by (S,R,S)-AHPC, offers distinct advantages:
The PEG2 linker in (S,R,S)-AHPC-PEG2-NHS ester bridges the VHL ligand and the NHS ester coupling site. This spacer’s length (∼16 atoms) is optimized to:
Table 2: Key VHL Ligands for PROTAC Synthesis
Compound Name | Molecular Weight | Linker Length | Functional Group | Primary Application |
---|---|---|---|---|
(S,R,S)-AHPC-PEG2-NHS ester | 715.8 g/mol | 2 PEG units | NHS ester | Amide coupling with warheads |
(S,R,S)-AHPC-PEG4-N3 | N/A | 4 PEG units | Azide | Click chemistry conjugation |
(S,R,S)-AHPC-PEG2-acid | N/A | 2 PEG units | Carboxylic acid | Custom derivatization |
Thalidomide-O-PEG4-Acid | N/A | 4 PEG units | Carboxylic acid | CRBN-based PROTACs |
VHL vs. CRBN Recruitment
(S,R,S)-AHPC was selected over CRBN ligands (e.g., pomalidomide) due to its reduced off-target risks. CRBN binders can degrade "neosubstrates" like IKZF1/3, causing unpredictable effects. In contrast, VHL ligands exhibit narrower substrate specificity, making them preferable for precision oncology applications [1] [7].
NHS Ester Reactivity
The NHS ester terminus enables covalent conjugation to primary amines on target protein ligands under mild conditions. This reaction forms stable amide bonds within minutes at physiological pH, facilitating high-yield PROTAC synthesis. The reaction’s efficiency supports rapid library generation—critical for screening optimal degraders against novel targets [1] [3].
PEG Spacer Engineering
The diethylene glycol (PEG2) linker addresses two key challenges in PROTAC design:
Table 3: Functional Group Applications in PROTAC Synthesis
Functional Group | Reaction Partner | Conjugation Chemistry | Advantages |
---|---|---|---|
NHS ester | Primary amines | Amide bond formation | Rapid kinetics, no metal catalysts needed |
Azide (e.g., PEG4-N3) | DBCO/alkyne | Click chemistry | Bioorthogonal, high specificity |
Carboxylic acid | Amines | EDC/NHS-mediated coupling | Compatible with diverse warheads |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6